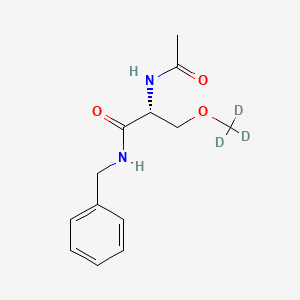

Lacosamid-d3

Übersicht

Beschreibung

Synthesis Analysis

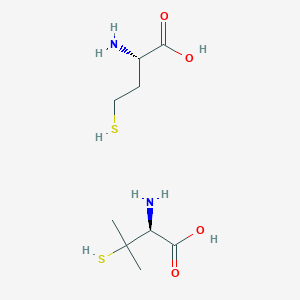

The synthesis of Lacosamide involves multiple steps starting from D-serine, which undergoes protection, O-methylation, and amidation to yield the intermediate compounds. These intermediates are then subjected to deprotection and acetylation to obtain Lacosamide with an overall yield of about 60% (Mao Yin-ling et al., 2009). Various methods, including total synthesis and semi-synthesis, have been explored, each with its own advantages and disadvantages in terms of yield, cost, and complexity (Lu Dingqian, 2013).

Molecular Structure Analysis

The crystal structure of Lacosamide has been determined using synchrotron X-ray powder diffraction data, revealing its crystalline form and the importance of van der Waals interactions and hydrogen bonding in its structure (J. Kaduk et al., 2015). This detailed analysis of the molecular structure provides insights into its stability and reactivity.

Chemical Reactions and Properties

Lacosamide's chemical properties, particularly its reactivity under various conditions, have been thoroughly investigated. It shows extensive decomposition under acidic and alkaline conditions, while being moderately sensitive to neutral hydrolysis, and stable under oxidative, photolytic, and thermal stress (R. Tiwari & C. Bonde, 2014). These properties are crucial for understanding its stability and shelf life.

Wissenschaftliche Forschungsanwendungen

Analytischer Referenzstandard

Lacosamid-d3 wird als analytischer Referenzstandard für die Quantifizierung von Lacosamid mittels GC- oder LC-MS verwendet {svg_1}. Es ist für die Verwendung als interner Standard vorgesehen, der entscheidend für die Gewährleistung der Genauigkeit und Zuverlässigkeit der Messung ist {svg_2}.

Antiepileptische Forschung

Lacosamid wird als Antiepileptikum eingestuft {svg_3}. Es wird in der Forschung zu Epilepsie und anderen neurologischen Erkrankungen eingesetzt, bei denen Krampfanfälle ein häufiges Symptom sind. Die deuterierte Version, this compound, kann in diesen Studien verwendet werden, um den Metabolismus und die Verteilung des Arzneimittels zu verfolgen {svg_4}.

Forensische Chemie & Toxikologie

Im Bereich der forensischen Chemie und Toxikologie kann this compound als Referenzstandard für die Identifizierung und Quantifizierung von Lacosamid in biologischen Proben verwendet werden {svg_5}. Dies kann besonders nützlich sein in Fällen von vermutetem Drogenmissbrauch oder Vergiftung {svg_6}.

Geschmacksmaskierungsstudien

Lacosamid hat einen bitteren Geschmack, der die Entwicklung von oralen Formulierungen behindern kann {svg_7}. Es wurden Forschungsarbeiten durchgeführt, um verkapselte Lacosamid-Mikropartikel zur Maskierung des bitteren Geschmacks herzustellen {svg_8}. This compound kann in diesen Studien verwendet werden, um die Wirksamkeit des Geschmacksmaskierungsprozesses zu verstehen {svg_9}.

Stabilitätsbewertung

This compound kann in Stabilitätsbewertungsstudien von Lacosamid-Formulierungen verwendet werden {svg_10}. Diese Studien sind in der pharmazeutischen Industrie entscheidend, um die Sicherheit und Wirksamkeit des Arzneimittels über seine Haltbarkeit zu gewährleisten {svg_11}.

Arzneimittel-Wechselwirkungsstudien

Ein Assay mit Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) wurde optimiert und vollständig validiert für die simultane quantitative Bestimmung von Lacosamid und O-Desmethyl-Lacosamid (ODL) sowie für Arzneimittelwechselwirkungen zwischen Lacosamid und Nisoldipin in vivo und in vitro {svg_12}. This compound kann in diesen Studien verwendet werden, um die Wechselwirkungen von Lacosamid mit anderen Arzneimitteln zu verstehen {svg_13}.

Wirkmechanismus

Target of Action

Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide-d3 selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, Lacosamide-d3 stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The primary biochemical pathway affected by Lacosamide-d3 involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, Lacosamide-d3 reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .

Pharmacokinetics

Lacosamide-d3 exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide-d3 in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The action of Lacosamide-d3 results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .

Action Environment

The action of Lacosamide-d3 can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .

Safety and Hazards

Zukünftige Richtungen

Lacosamide is approved for use alone or with other seizure medicines to treat focal (partial) seizures in adults and children 4 years of age or older . It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures . The dose in children is based on body weight . The dose may be increased by 100 mg daily, with changes made usually once a week . When used alone in adults, lacosamide may be started at 200 mg daily and increased weekly . The recommended dose range for lacosamide is 200 to 400 mg daily . It is generally given in 2 doses about 12 hours apart . The dose may be increased more slowly in people prone to side effects . The dose can be started more quickly by giving one ‘loading dose’ of 200 mg for the first dose . The schedule is then changed to a lower amount at each dose . The amount given may be lower and increased more slowly in people with liver or kidney problems . Follow your prescriber’s instructions carefully - do not use a higher dose than recommended .

Biochemische Analyse

Biochemical Properties

Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .

Cellular Effects

Lacosamide-d3, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that Lacosamide-d3 can cause adverse effects such as neutropenia and cardiac events .

Molecular Mechanism

The molecular mechanism of Lacosamide-d3 involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of Lacosamide-d3 have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .

Dosage Effects in Animal Models

While specific studies on Lacosamide-d3 dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain

Metabolic Pathways

Lacosamide-d3 is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of Lacosamide-d3 .

Transport and Distribution

Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

Eigenschaften

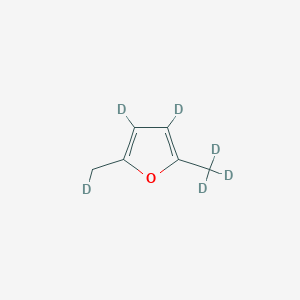

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

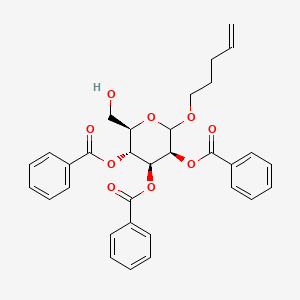

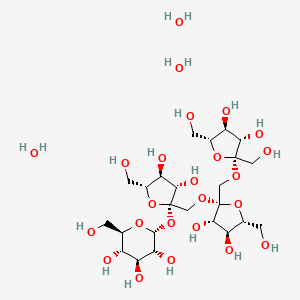

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)